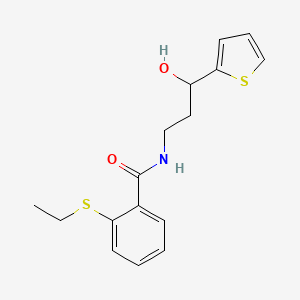

2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide

Description

2-(Ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide is a benzamide derivative featuring a thiophene moiety and an ethylthio substituent. Its structure combines a benzamide core with a 3-hydroxy-3-(thiophen-2-yl)propylamine chain, rendering it a hybrid of aromatic and heterocyclic components. The ethylthio group (-S-C₂H₅) at the benzamide’s 2-position enhances lipophilicity, while the hydroxyl and thiophene groups in the propylamine side chain may contribute to hydrogen bonding and π-π interactions, respectively.

Properties

IUPAC Name |

2-ethylsulfanyl-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S2/c1-2-20-14-7-4-3-6-12(14)16(19)17-10-9-13(18)15-8-5-11-21-15/h3-8,11,13,18H,2,9-10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBNWKFBVCVURY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the ethylthio and thiophenyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the benzamide core can produce primary or secondary amines.

Scientific Research Applications

2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide involves its interaction with specific molecular targets and pathways. The ethylthio and thiophenyl groups may play a role in binding to enzymes or receptors, influencing their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Core Substituent Variations

- N-[2-(Methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide (Compound A): This analogue replaces the hydroxy-thiophenylpropyl group with a methylphenylamino-propyl chain and introduces a thienylmethylthio substituent. The absence of a hydroxyl group reduces hydrogen-bonding capacity, while the methylphenylamino group may alter pharmacokinetic properties .

Thiophene Modifications

- (E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide (Compound C): Features a thiophene-linked enamide structure. The α,β-unsaturated carbonyl group introduces electrophilicity, differing from the saturated hydroxypropyl chain in the target compound, which may influence reactivity and target selectivity .

Spectroscopic and Physicochemical Properties

- NMR Profiles : While direct NMR data for the target compound are unavailable, structurally related compounds (e.g., ) show characteristic aromatic proton signals at δ 7.5–8.2 ppm and distinct shifts for sulfur-containing groups (e.g., ethylthio at δ ~2.5–3.5 ppm). Hydroxypropyl groups typically exhibit broad OH peaks near δ 1.5–2.5 ppm .

Data Table: Key Comparative Properties

Biological Activity

2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide is a complex organic compound characterized by a benzamide core with ethylthio and thiophenyl substituents. Its unique structure suggests potential biological activities, which have been the subject of various studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-ethylsulfanyl-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide, and its molecular formula is . The presence of sulfur and hydroxyl groups in its structure may contribute to its biological activity, particularly in enzyme interactions and receptor binding.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₂O₂S₂ |

| Molecular Weight | 335.46 g/mol |

| IUPAC Name | 2-ethylsulfanyl-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, particularly enzymes and receptors. The ethylthio and thiophenyl groups are hypothesized to enhance binding affinity, influencing various biochemical pathways.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for metabolic processes.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, affecting neurotransmission and signaling pathways.

- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, protecting cells from oxidative stress.

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, one study demonstrated that structurally related compounds showed effective inhibition against various bacterial strains, suggesting a potential application in developing new antibiotics.

Anticancer Activity

Research has highlighted the anticancer potential of compounds containing thiophene moieties. For example, studies on similar benzamide derivatives have shown promising results in inhibiting the growth of cancer cell lines. The mechanism often involves inducing apoptosis or cell cycle arrest.

Case Studies

-

Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry found that a series of thioether-containing compounds exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that the presence of an ethylthio group was crucial for activity.

Compound Activity (MIC μg/mL) 2-(ethylthio)-N-benzamide 32 Benzamide Control 128 -

Anticancer Study : A study focusing on benzamide derivatives reported that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that the introduction of sulfur-containing groups increased the compounds' efficacy.

Compound IC50 (μM) 2-(ethylthio)-N-benzamide 5.4 Standard Chemotherapy Drug 10.0

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.